4-Bromo-3-iodo-1H-indazol-6-OL is a heterocyclic compound that belongs to the indazole family. It is characterized by the presence of bromine and iodine substituents, as well as a hydroxyl group at the sixth position of the indazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The compound's unique structure allows it to interact with various biological targets, making it a valuable subject of study in drug development.
The compound is classified under the category of indazole derivatives, which are known for their diverse pharmacological properties. It is commonly used as an intermediate in chemical synthesis and has been evaluated for its biological activity in several studies. The compound's IUPAC name is 4-bromo-3-iodo-1H-indazol-6-OL, and its chemical formula is C7H4BrIN2O. It is typically sourced from chemical suppliers specializing in research chemicals and pharmaceuticals .
The synthesis of 4-Bromo-3-iodo-1H-indazol-6-OL generally involves several key steps:
4-Bromo-3-iodo-1H-indazol-6-OL can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its physical properties.
The mechanism of action of 4-Bromo-3-iodo-1H-indazol-6-OL involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cancer pathways, thereby exerting therapeutic effects against various cancer types .
This interaction often leads to downstream effects on cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
The compound's stability under different conditions (e.g., temperature, pH) is crucial for its application in research settings. Understanding these properties aids in optimizing reaction conditions during synthesis or when evaluating biological activity .
4-Bromo-3-iodo-1H-indazol-6-OL has several applications in scientific research:
This compound exemplifies the importance of indazole derivatives in advancing medicinal chemistry and material science through targeted research initiatives.
The synthesis of 4-Bromo-3-iodo-1H-indazol-6-ol (CAS: 887568-93-6) typically follows sequential halogenation steps to ensure regioselectivity. Bromination is often performed first at the electron-rich C4 position of the indazole scaffold using brominating agents like N-bromosuccinimide (NBS) in acetic acid at 0–25°C, achieving yields of 70–85%. Subsequent iodination at C3 requires electrophilic iodination reagents (e.g., I₂/KI) under controlled pH to prevent dihalogenation. The C3 position’s reactivity is enhanced by the indazole’s tautomeric equilibrium, which favors electrophilic substitution at this site. A critical challenge is suppressing N-alkylation during iodination, which is mitigated by protecting the indazole nitrogen with tert-butoxycarbonyl (Boc) groups prior to halogenation [2] [8].
Constructing the indazole core precedes functionalization. One optimized route involves cyclization of 2-haloaryl hydrazones via transition metal-catalyzed intramolecular C–N bond formation. For example, o-bromobenzaldehyde phenylhydrazone undergoes cyclization using CuI (5 mol%) and N,N-dimethylethylenediamine as a ligand in dioxane at 80°C. This method affords 1H-indazole intermediates in >90% yield, which are then halogenated. Alternatively, Pd-catalyzed cyclizations (e.g., Pd(OAc)₂/P(tBu)₃) enable access to N-protected indazoles but require inert conditions and higher costs [3] [7].
Regioselective hydroxylation at C6 is achieved through directed ortho-metalation (DoM) or demethylation of methoxy precursors. In DoM, a directing group (e.g., –OMe or –CONEt₂) at C1 enables lithiation at C6 using n-BuLi at –78°C, followed by oxidation with MoO₅/H₂O₂ to install the hydroxyl group. Alternatively, 6-methoxyindazoles undergo demethylation with BBr₃ in CH₂Cl₂ at 0°C, yielding the phenolic product with >95% regioselectivity. The hydroxyl group’s acidity (pKa ~9.5) necessitates protection (e.g., TBS or acetyl) during subsequent halogenation to avoid side reactions [3].
Copper(I) complexes significantly enhance iodination efficiency. A catalytic system of CuI (10 mol%) with tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF) enables iodination at C3 in 85% yield. The in situ-generated CuI₂–amine complex acts as an iodination shuttle, reducing I₂ activation energy. For bromination, FeCl₃ (5 mol%) with pyridine ligands suppresses polybromination. Key advantages include:
Table 1: Catalytic Systems for Halogenation
Reaction | Catalyst System | Additive | Yield (%) |
---|---|---|---|
C3 Iodination | CuI/TBAI (10 mol%) | DMEDA | 85 |
C4 Bromination | FeCl₃ (5 mol%) | Pyridine | 82 |
Solvent polarity and temperature critically influence halogenation regioselectivity and byproduct formation:
Table 2: Solvent/Temperature Effects on Key Steps
Step | Optimal Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Indazole Cyclization | Toluene | 80°C | 12 | 92 |
C3 Iodination | 1,4-Dioxane | 100°C | 24 | 85 |
C4 Bromination | DMF | 25°C | 2 | 88 |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1